molecular formula C9H15NO3 B2966854 methyl (3aS,7aS)-octahydropyrano[3,4-c]pyrrole-7a-carboxylate CAS No. 1807937-85-4

methyl (3aS,7aS)-octahydropyrano[3,4-c]pyrrole-7a-carboxylate

Cat. No.: B2966854
CAS No.: 1807937-85-4
M. Wt: 185.223
InChI Key: AYUVCHHHSGKOEH-IONNQARKSA-N
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Description

Methyl (3aS,7aS)-octahydropyrano[3,4-c]pyrrole-7a-carboxylate is a complex organic compound featuring both pyran and pyrrole rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl (3aS,7aS)-octahydropyrano[3,4-c]pyrrole-7a-carboxylate typically begins with the formation of the pyrano-pyrrole core. This is achieved through cyclization reactions involving precursors such as γ-butyrolactone and an amine derivative. The process is often facilitated by catalysts like Lewis acids under controlled temperature and pressure conditions.

Industrial Production Methods: While specific industrial methods may vary, large-scale production typically employs batch or continuous flow reactors. These ensure consistent reaction conditions and optimal yields. Reagent recycling and purification steps are integrated to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions: Methyl (3aS,7aS)-octahydropyrano[3,4-c]pyrrole-7a-carboxylate can undergo a variety of reactions:

  • Oxidation: : Converts it into more oxidized derivatives, often using reagents like potassium permanganate or chromium trioxide.

  • Reduction: : Hydrogenation reactions can yield reduced forms of the compound, using catalysts such as palladium on carbon.

  • Substitution: : Nucleophilic or electrophilic substitution can occur, depending on the substituents and conditions employed.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, chromium trioxide.

  • Reducing Agents: : Hydrogen gas with palladium catalysts, lithium aluminum hydride.

  • Catalysts: : Lewis acids for cyclization, palladium on carbon for hydrogenation.

Major Products Formed: Oxidation generally forms more complex pyran or pyrrole derivatives, while reduction typically yields hydrogenated counterparts. Substitution reactions provide functionalized derivatives with varied applications.

Scientific Research Applications

Methyl (3aS,7aS)-octahydropyrano[3,4-c]pyrrole-7a-carboxylate finds applications in multiple domains:

  • Chemistry: : As an intermediate in organic synthesis and catalyst design.

  • Biology: : Investigated for its potential as a bioactive compound with antimicrobial properties.

  • Medicine: : Explored for its role in drug development, particularly in creating novel pharmaceuticals.

  • Industry: : Used in the synthesis of advanced materials and specialty chemicals.

Comparison with Similar Compounds

Uniqueness: Compared to similar compounds, methyl (3aS,7aS)-octahydropyrano[3,4-c]pyrrole-7a-carboxylate boasts a unique combination of structural features, enhancing its reactivity and functional versatility.

Similar Compounds

  • Methyl pyranocarboxylate: : A simpler analog with fewer functional groups.

  • Octahydrocarbazole derivatives: : Share similar hydrogenation characteristics but differ in ring structures.

  • Pyrrole esters: : Lack the fused pyran ring, resulting in distinct chemical behaviors.

Conclusion

This compound is a compound of significant interest in both scientific research and industrial applications. Its diverse chemical reactivity and potential biological activities make it a valuable subject of study, with ongoing research poised to uncover even more uses and properties.

Properties

IUPAC Name

methyl (3aS,7aS)-2,3,3a,4,6,7-hexahydro-1H-pyrano[3,4-c]pyrrole-7a-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c1-12-8(11)9-2-3-13-5-7(9)4-10-6-9/h7,10H,2-6H2,1H3/t7-,9+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYUVCHHHSGKOEH-IONNQARKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CCOCC1CNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@]12CCOC[C@@H]1CNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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